tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate typically involves the reaction of 4-bromo-5-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial agent due to its thiazole moiety.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in biological systems. The thiazole ring is known to interact with various molecular targets, including enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
- tert-Butyl (4-bromo-3-methylthiazol-2-yl)carbamate
- tert-Butyl (4-bromo-5-ethylthiazol-2-yl)carbamate
Uniqueness
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the tert-butyl carbamate group also provides a protective function, allowing for selective reactions at other positions on the molecule .
Properties
Molecular Formula |
C9H13BrN2O2S |
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Molecular Weight |
293.18 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-5-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(10)11-7(15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,11,12,13) |
InChI Key |
IAUWEIYCHDEMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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